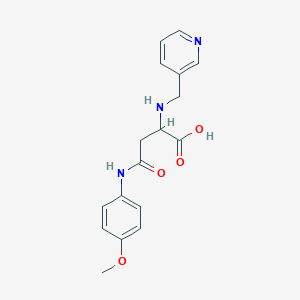

4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Description

4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone with two distinct substituents: a 4-methoxyphenylamino group at the 4-position and a pyridin-3-ylmethylamino group at the 2-position. This compound is structurally designed to balance solubility (via the carboxylic acid group) and membrane permeability (via aromatic substituents), making it a candidate for pharmacological studies, though its specific biological activities remain underexplored in the provided evidence .

Properties

IUPAC Name |

4-(4-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-24-14-6-4-13(5-7-14)20-16(21)9-15(17(22)23)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGLIJXZJXKRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-methoxyaniline with a suitable acylating agent to form the amide group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4-oxobutanoic acid derivatives, which are frequently modified to optimize physicochemical and biological properties. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- 4-Methoxyphenyl (target compound) vs. 3,4-dichlorophenyl (): The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, influencing solubility and target binding .

- Pyridin-3-ylmethyl (target) vs. thienylmethyl (): Pyridine’s nitrogen enables hydrogen bonding, while thiophene’s sulfur may reduce basicity but improve metabolic resistance .

Biological Activity Trends: Antimicrobial activity is noted in dichlorophenyl/antipyrinyl derivatives (), while Bendamustine analogs show anticancer effects . The target compound’s pyridine and methoxyphenyl groups suggest possible dual functionality in receptor modulation and antioxidant activity.

Physicochemical Properties: The target compound’s logP is likely intermediate due to the balance between polar (carboxylic acid, methoxy) and nonpolar (aromatic rings) groups.

Biological Activity

The compound 4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a novel synthetic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. The compound features a methoxyphenyl group, an amino group, and a pyridinylmethyl moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have shown that the compound can activate caspase pathways, leading to programmed cell death.

Case Studies

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Spectrum of Activity

The compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial activity.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. Specifically, it has shown promise as an inhibitor of certain proteases linked to cancer progression.

Research Findings

In vitro studies demonstrated that the compound inhibited protease activity with an IC50 value of 25 µM, suggesting its potential utility in therapeutic applications targeting enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.